An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-methoxyaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-methoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline derivative that has garnered interest in the field of medicinal chemistry and drug discovery. Its unique arrangement of bromo, fluoro, and methoxy functional groups on the aniline scaffold makes it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The strategic placement of these substituents influences the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon in the design of novel drug candidates.
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-5-fluoro-4-methoxyaniline, its synthesis, and its applications, with a focus on providing practical insights for researchers in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. While comprehensive experimental data for 2-Bromo-5-fluoro-4-methoxyaniline is not widely published, the following tables summarize the available information from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 445441-58-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇BrFNO | [1][2][3][4] |
| Molecular Weight | 220.04 g/mol | [2][3] |
| Appearance | Not explicitly stated; likely a solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data (Predicted and for Related Compounds)
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with both bromine and fluorine. The methoxy group will appear as a singlet, and the amine protons will also be a singlet, the chemical shift of which can be solvent-dependent. |
| ¹³C NMR | The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine will exhibit a large coupling constant (¹J C-F). |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-Br and C-F stretching vibrations will appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak (M+) and the M+2 peak being of similar intensity. |
Synthesis and Reactivity
The synthesis of 2-Bromo-5-fluoro-4-methoxyaniline can be approached through several synthetic strategies, often involving the functionalization of a pre-existing aniline or benzene ring. A plausible synthetic route involves the bromination of a suitable precursor.
A related synthesis for 2-bromo-5-fluoro-4-nitroaniline has been patented, which can serve as a precursor to the target molecule via reduction of the nitro group.[6] The synthesis of this precursor starts from 2-bromo-5-fluoroaniline, which is then nitrated.[6]
Figure 1: A potential synthetic pathway to a precursor of 2-Bromo-5-fluoro-4-methoxyaniline.
The reactivity of 2-Bromo-5-fluoro-4-methoxyaniline is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the construction of complex molecular scaffolds in drug discovery. The fluorine and methoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity and the regioselectivity of further substitutions.
Applications in Drug Discovery
Substituted anilines are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[7] The unique combination of substituents in 2-Bromo-5-fluoro-4-methoxyaniline makes it an attractive starting material for the synthesis of novel bioactive molecules.
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Scaffold for Kinase Inhibitors: The aniline core can be elaborated to generate scaffolds for various kinase inhibitors, which are a major class of anticancer drugs.
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Building Block for Heterocyclic Synthesis: The reactive sites on the molecule allow for its use in the construction of diverse heterocyclic systems, which are prevalent in many therapeutic agents.
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Modulation of Physicochemical Properties: The fluorine and methoxy groups can be strategically employed to fine-tune the lipophilicity, metabolic stability, and target-binding affinity of a lead compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Bromo-5-fluoro-4-methoxyaniline. Based on information from suppliers, the compound is associated with the following hazards:
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols for Characterization
For researchers who have synthesized or acquired 2-Bromo-5-fluoro-4-methoxyaniline, the following general protocols can be adapted for its characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse program. Key parameters to note are the chemical shifts (δ) in ppm, the integration of the signals, and the coupling constants (J) in Hz.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A proton-decoupled spectrum is standard. Note the chemical shifts of the carbon signals. For a more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: Mass Spectrometry (MS)
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Choose an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
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Mass Analysis: Acquire the mass spectrum and identify the molecular ion peak (M+). Analyze the fragmentation pattern to confirm the structure of the compound. The isotopic pattern of bromine should be clearly visible.
Figure 2: A general workflow for the characterization of a synthesized chemical compound.
Conclusion
2-Bromo-5-fluoro-4-methoxyaniline represents a valuable and versatile building block for the synthesis of novel organic compounds, particularly in the realm of drug discovery. While a complete experimental dataset of its physicochemical properties is not yet readily available, this guide provides a consolidated overview of the existing information and predictive insights. The strategic combination of its functional groups offers a multitude of possibilities for chemical modification, enabling the exploration of new chemical space and the development of next-generation therapeutics. As with any reactive chemical, adherence to proper safety and handling protocols is paramount. Further research into the experimental determination of its properties and reactivity will undoubtedly enhance its utility for the scientific community.
References
Sources
- 1. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 445441-58-7|2-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. H59397.03 [thermofisher.com]
- 4. aobchem.com [aobchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 7. 2-Bromo-4-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
